Introduction: The Potential of a Functionalized Indane Scaffold
Introduction: The Potential of a Functionalized Indane Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-nitroindane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis and detailed characterization of 2-Hydroxy-5-nitroindane, a molecule of significant interest in medicinal chemistry and materials science. Given the limited direct literature on this specific compound, this document outlines a robust, proposed synthetic pathway grounded in established chemical principles. It further presents a full suite of predicted analytical data to serve as a benchmark for researchers undertaking its synthesis.
The indane scaffold is a privileged structure in drug discovery, offering a rigid bicyclic framework that can appropriately position functional groups for interaction with biological targets. The introduction of a hydroxyl group at the 2-position and a nitro group at the 5-position of the indane ring system creates a versatile chemical intermediate. The hydroxyl group can participate in hydrogen bonding or serve as a site for further derivatization, while the nitro group is a well-established precursor to an amino group, opening pathways to a diverse array of amides, sulfonamides, and heterocyclic structures. Consequently, 2-Hydroxy-5-nitroindane represents a valuable building block for the synthesis of novel therapeutic agents and functional materials.
Proposed Synthesis: Electrophilic Nitration of 2-Indanol
The most direct and logical synthetic route to 2-Hydroxy-5-nitroindane is the electrophilic aromatic substitution of the commercially available starting material, 2-indanol. The hydroxyl group and the alkyl portion of the indane ring are both ortho-, para-directing groups, activating the aromatic ring for electrophilic attack. The nitration is anticipated to occur primarily at the 5-position, which is para to one of the bridgehead carbons and sterically accessible.
Causality of Experimental Choices
The chosen nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[1][2] The reaction temperature is kept low (0-5 °C) to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts, such as dinitrated or oxidized species.[3] Acetic acid is employed as a co-solvent to ensure the homogeneity of the reaction mixture, as 2-indanol has limited solubility in concentrated sulfuric acid alone.
Detailed Experimental Protocol
Safety First: Nitration reactions are highly exothermic and involve the use of strong, corrosive acids. All work must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield, must be worn at all times.[4][5][6][7] An ice bath should be readily available for emergency cooling.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Glacial Acetic Acid (CH₃COOH)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-indanol (1.0 eq) in glacial acetic acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate, pre-cooled flask, slowly add concentrated sulfuric acid to concentrated nitric acid (1.1 eq) while maintaining the temperature below 10 °C.
-
Addition: Add the nitrating mixture dropwise to the cooled solution of 2-indanol over 30-60 minutes. The internal temperature of the reaction must be carefully monitored and maintained below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. A precipitate is expected to form.
-
Work-up:
-
Allow the ice to melt completely. If a solid has precipitated, collect it by vacuum filtration and wash with cold deionized water.
-
If the product is oily, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate 2-Hydroxy-5-nitroindane from any isomeric byproducts.[12][13]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-Hydroxy-5-nitroindane.
Comprehensive Characterization
A thorough characterization using multiple analytical techniques is essential to confirm the structure and assess the purity of the synthesized 2-Hydroxy-5-nitroindane. The following sections provide the predicted data for these analyses.
Predicted Spectroscopic and Analytical Data
The predicted data are summarized in the tables below. These predictions are derived from established principles of spectroscopy and analysis of structurally similar compounds.[14][15]
Table 1: Predicted Physical and Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | Not available; expected for a crystalline solid |
| Mass Spec (EI) [M]⁺• | m/z 179 |
| Key Fragment Ions | m/z 162 ([M-OH]⁺), 133 ([M-NO₂]⁺) |
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |
| H-4 | ~8.10 | d | 1H | ~2.0 |
| H-6 | ~8.05 | dd | 1H | ~8.5, 2.0 |
| H-7 | ~7.40 | d | 1H | ~8.5 |
| H-2 (CH-OH) | ~4.60 | p | 1H | ~6.0 |
| H-1, H-3 (CH₂) | ~3.25 & ~2.90 | m | 4H | - |
| OH | ~2.50 (variable) | br s | 1H | - |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 (C-NO₂) | ~147.0 |
| C-7a | ~146.5 |
| C-3a | ~141.0 |
| C-4 | ~124.0 |
| C-6 | ~122.5 |
| C-7 | ~120.0 |
| C-2 (CH-OH) | ~75.0 |
| C-1, C-3 (CH₂) | ~39.0 |
Table 4: Predicted FT-IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3500 - 3200 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| N-O stretch (asymmetric) | 1550 - 1475 (strong) |
| C=C stretch (aromatic) | 1600 - 1450 |
| N-O stretch (symmetric) | 1360 - 1290 (strong) |
Rationale for Predicted Data
-
NMR Spectroscopy: In the ¹H NMR spectrum, the aromatic protons are significantly deshielded due to the electron-withdrawing effect of the nitro group, with protons ortho and para to the nitro group appearing furthest downfield.[16][17][18] The benzylic protons on C1 and C3 will be diastereotopic and are expected to show complex splitting patterns. In the ¹³C NMR spectrum, the carbon attached to the nitro group (C-5) and the carbons of the aromatic ring will be significantly downfield.[19][20]
-
Infrared Spectroscopy: The IR spectrum is expected to show a strong, broad absorption for the O-H stretch of the alcohol. Two very strong and characteristic bands for the asymmetric and symmetric N-O stretching of the aromatic nitro group will be prominent.[21][22][23][24][25]
-
Mass Spectrometry: Under electron ionization (EI), the molecular ion peak is expected at m/z 179. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[26][27][28][29][30] The loss of a hydroxyl radical (17 Da) is also a plausible fragmentation pathway.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of 2-Hydroxy-5-nitroindane.
Conclusion
This technical guide presents a detailed and scientifically grounded approach to the synthesis and characterization of 2-Hydroxy-5-nitroindane. By leveraging the well-established chemistry of electrophilic nitration on the readily available 2-indanol, a clear and actionable synthetic protocol is provided. The comprehensive set of predicted analytical data offers a valuable reference for researchers to confirm the successful synthesis and purity of this promising chemical intermediate. The strategic placement of the hydroxyl and nitro functionalities on the rigid indane core makes this molecule a highly attractive building block for future applications in drug discovery and advanced materials development.
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